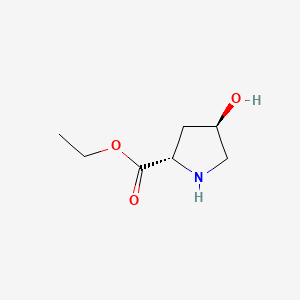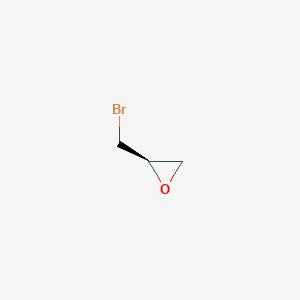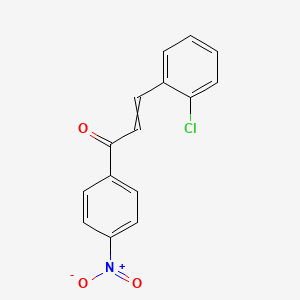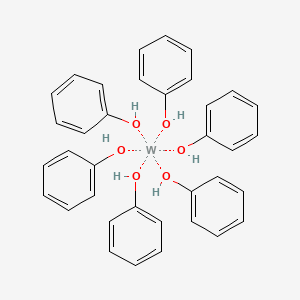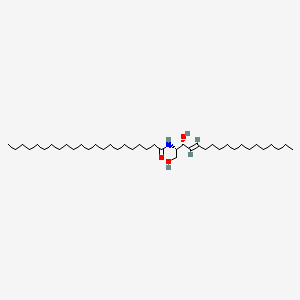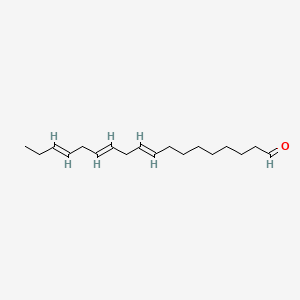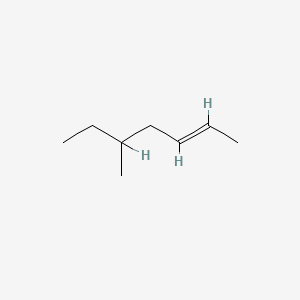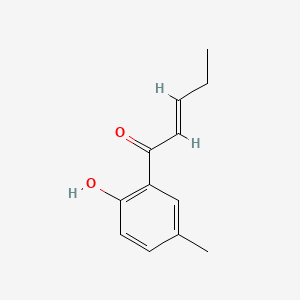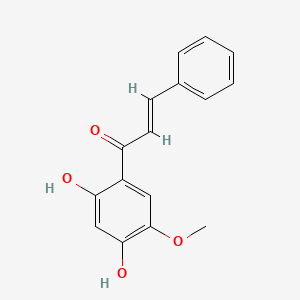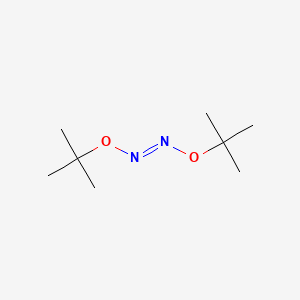
(4-Dimethylsulfamoyl-phenoxy)-acetic acid
Übersicht
Beschreibung
“(4-Dimethylsulfamoyl-phenoxy)-acetic acid” is a chemical compound. It contains total 33 bond(s); 18 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), 1 ether(s) (aromatic), and 1 sulfonamide(s) (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of “(4-Dimethylsulfamoyl-phenoxy)-acetic acid” includes a six-membered aromatic ring, a carboxylic acid group, a hydroxyl group, an aromatic ether, and a sulfonamide group . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals have been created .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Dimethylsulfamoyl-phenoxy)-acetic acid” are not fully detailed in the available resources . Further investigation would be required to provide a comprehensive analysis of its properties.Wissenschaftliche Forschungsanwendungen
Adsorption Studies
A study by Aksu and Kabasakal (2004) explored the adsorption equilibrium, kinetics, and thermodynamics of 2,4-dichlorophenoxy-acetic acid (2,4-D), a closely related phenoxy acid herbicide, onto granular activated carbon in aqueous solutions. The research found that activated carbon exhibited high 2,4-D uptake capacity, demonstrating the potential of carbon materials for removing contaminants like phenoxy-acetic acid derivatives from water sources Aksu & Kabasakal, 2004.
Catalysis
Yakura et al. (2018) developed a catalyst, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, showcasing the utility of phenoxy-acetic acid derivatives in synthetic organic chemistry as catalysts for producing valuable chemical products Yakura et al., 2018.
Environmental Remediation
Research by Wang et al. (2017) on the separation of yttrium from rare earth elements using a novel nonylphenoxy acetic acid derivative highlights the role of phenoxy-acetic acid compounds in the field of materials science and environmental remediation. This study underscores the potential for using such derivatives in the selective extraction and recovery of valuable elements Wang et al., 2017.
Material Science
Shockravi et al. (2006) synthesized new diacid monomers, including sulfide and sulfoxide bis(4-methyl phenoxy acetic acid), for the preparation of novel poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These materials were found to have good thermal stability and solubility in polar solvents, indicating their potential applications in high-performance polymers Shockravi et al., 2006.
Analytical Chemistry
In analytical chemistry, the derivatization of acidic herbicides for gas chromatographic analysis, as studied by Rompa et al. (2004), illustrates the applicability of phenoxy-acetic acid derivatives in enhancing analytical methodologies for environmental monitoring Rompa et al., 2004.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-5-3-8(4-6-9)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBQWBUEQBZWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Dimethylsulfamoyl-phenoxy)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1637987.png)
